1-Bromo-2,3,4-trifluorobenzene
Overview
Description
1-Bromo-2,3,4-trifluorobenzene is an organic compound with the molecular formula C6H2BrF3. It is a colorless to light yellow liquid that is slightly soluble in water. This compound is primarily used in chemical research and industrial applications due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,4-trifluorobenzene can be synthesized through various methods. One common approach involves the bromination of 2,3,4-trifluorobenzene using bromine in the presence of a catalyst such as iron powder. The reaction is typically carried out in an organic solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3,4-trifluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products typically include dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2,3,4-trifluorobenzene is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3,4-trifluorobenzene primarily involves its reactivity as an electrophile. The bromine atom is highly reactive and can be readily displaced by nucleophiles, making it a valuable intermediate in organic synthesis. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electron density on the benzene ring .
Comparison with Similar Compounds
- 1-Bromo-2,4,5-trifluorobenzene
- 1-Bromo-2,4,6-trifluorobenzene
- 1-Bromo-3,4,5-trifluorobenzene
Comparison: 1-Bromo-2,3,4-trifluorobenzene is unique due to the specific positioning of the fluorine atoms, which affects its reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution reactions and different physical properties such as boiling point and solubility .
Properties
IUPAC Name |
1-bromo-2,3,4-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUAQFJJUGVBGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369810 | |
Record name | 1-Bromo-2,3,4-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176317-02-5 | |
Record name | 1-Bromo-2,3,4-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-2,3,4-trifluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Bromo-2,3,4-trifluorobenzene in synthesizing 2,3,4-trifluorobenzoic acid?
A: this compound serves as a key intermediate in one of the synthesis methods for 2,3,4-trifluorobenzoic acid described in the research. [] The process involves reacting this compound with magnesium to form a Grignard reagent. This Grignard reagent then reacts with carbon dioxide, followed by acid hydrolysis, ultimately yielding the desired 2,3,4-trifluorobenzoic acid. []
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